molecular formula C28H26N2O4 B2839429 Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 321521-56-6

Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No.: B2839429
CAS No.: 321521-56-6
M. Wt: 454.526
InChI Key: SKPDSAFDSYAVTM-UHFFFAOYSA-N
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Description

Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a highly functionalized bicyclic pyrrolidine derivative characterized by a rigid octahydropyrrolo[3,4-c]pyrrole core. This compound features two benzyl groups at positions 1 and 5, a phenyl group at position 3, and ester/ketone functionalities at positions 1, 4, and 4. These analogs share the same core scaffold but differ in substituent patterns, enabling comparative analysis of steric, electronic, and synthetic effects.

Properties

IUPAC Name

methyl 3,5-dibenzyl-4,6-dioxo-1-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-34-27(33)28(17-19-11-5-2-6-12-19)23-22(24(29-28)21-15-9-4-10-16-21)25(31)30(26(23)32)18-20-13-7-3-8-14-20/h2-16,22-24,29H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPDSAFDSYAVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2C(C(N1)C3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multi-step organic reactions

    Formation of the Pyrrolopyrrole Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions. For example, a diketone precursor can be cyclized using a strong acid like sulfuric acid or a base like sodium hydroxide.

    Introduction of Benzyl Groups: Benzylation can be achieved using benzyl halides (e.g., benzyl chloride) in the presence of a base such as potassium carbonate.

    Phenyl Group Addition: Phenyl groups can be introduced through Friedel-Crafts alkylation using benzene and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Physical and Spectral Properties of Analogous Compounds

Compound (Reference) Substituents Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹)
Target Compound 1,5-dibenzyl, 3-phenyl N/A N/A N/A
endo-5l 5-benzyl, 3-phenyl N/A 79 170.1 (C=O)
2a 5-methyl, 3,3-diphenyl 204–206 85 1743, 1694
12 Heteroaromatic/ethyl groups Semi-solid 10 N/A

Key Observations :

  • Bulky substituents (e.g., diphenyl in 2a) increase melting points by enhancing crystal lattice stability.
  • Benzyl groups may reduce solubility in non-polar solvents compared to methyl or ethyl substituents.

Stereochemical and Spectroscopic Comparisons

  • Enantiomeric Control : Compound endo-5l exhibits 93% ee via chiral HPLC, while bromophenyl derivatives () achieve >99% ee using silver catalysis, highlighting the role of metal catalysts in stereoselectivity .
  • NMR Trends : Benzyl and phenyl substituents in endo-5l produce distinct ¹H NMR signals (δ 4.45–4.60 ppm for benzyl CH₂) and ¹³C NMR carbonyl resonances (170.1–175.6 ppm) . The target compound’s additional benzyl group would likely shift these signals upfield due to increased electron density.

Q & A

Basic: What are the standard synthetic routes and purification methods for this compound?

Answer:
The compound is synthesized via stereoselective 1,3-dipolar cycloaddition reactions between azomethine ylides and electron-deficient dipolarophiles like maleimides. A typical procedure involves:

  • Reagents : Ag₂CO₃ as a catalyst, (R)-(-)-1,1’-binaphthyl-2,2’-diyl hydrogen phosphate as a chiral ligand, and toluene as the solvent .
  • Conditions : Reaction at room temperature for 24 hours, followed by purification via flash chromatography (n-hexane/EtOAc 6:4) to isolate enantiomerically enriched products. Yields range from 56% to 87%, depending on substituents and reaction optimization .

Basic: How is the structural identity of this compound confirmed?

Answer:
Structural confirmation relies on a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Key signals include δ ~3.6–4.6 ppm (methylene protons from benzyl groups), δ ~7.1–7.4 ppm (aromatic protons), and carbonyl carbons at δ ~170–176 ppm .
  • HPLC with chiral columns : Chiralpak AS-H (n-hexane/isopropyl alcohol eluent) resolves enantiomers, with retention times (e.g., 16.4 min vs. 23.4 min) and optical rotation ([α]D values) confirming enantiomeric excess (>99% ee in some cases) .

Advanced: What strategies optimize enantioselective synthesis of this compound?

Answer:
Enantioselectivity is enhanced through:

  • Chiral ligands : Use of binaphthyl-derived phosphates (e.g., (R)-(-)-1,1’-binaphthyl-2,2’-diyl hydrogen phosphate) to control stereochemistry during cycloaddition .
  • Solvent and catalyst tuning : Polar aprotic solvents (e.g., toluene) and silver salts improve reaction efficiency.
  • Kinetic resolution : Adjusting reaction time and temperature to favor one enantiomer .

Basic: What is the crystallographic structure of this compound?

Answer:
Single-crystal X-ray diffraction (SXRD) reveals:

  • Bicyclic pyrrolo-pyrrole core : Two fused five-membered rings with chair-like conformations.
  • Non-covalent interactions : Ribbon-like packing via N–H···O hydrogen bonds between amide groups and T-shaped C–H···π interactions involving phenyl substituents .
  • Software : SHELXL/SHELXS refine structural parameters, validated by R-factors < 0.05 .

Advanced: How do non-covalent interactions influence its physicochemical properties?

Answer:

  • Hydrogen bonding : Stabilizes the solid-state structure, affecting solubility and melting points (e.g., mp 145–150°C) .
  • C–H···π interactions : Contribute to crystal packing density, which may influence dissolution kinetics in solvent systems .

Advanced: What computational methods model its electronic properties?

Answer:

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity in cycloaddition reactions.
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize synthetic conditions .
  • QSPR models : Correlate substituent effects (e.g., benzyl vs. chlorophenyl) with steric/electronic parameters .

Basic: What reaction mechanisms govern its formation?

Answer:
The synthesis proceeds via:

  • Azomethine ylide generation : From imino esters under basic conditions.
  • 1,3-Dipolar cycloaddition : Stereoselective addition to maleimides, forming the bicyclic core.
  • Endo/exo selectivity : Controlled by steric effects of substituents (e.g., benzyl groups favor exo products) .

Advanced: How can researchers resolve contradictions in reported reaction yields?

Answer:
Discrepancies in yields (e.g., 56% vs. 87%) arise from:

  • Catalyst loading : Higher Ag₂CO₃ concentrations improve conversion but may increase side reactions.
  • Purification protocols : Gradient elution in chromatography (e.g., hexane/EtOAc ratios) impacts recovery .
  • Substituent effects : Electron-withdrawing groups (e.g., chlorophenyl) may slow reaction kinetics .

Basic: What are potential applications in medicinal chemistry?

Answer:
While direct studies are limited, structural analogs suggest:

  • Kinase inhibition : The bicyclic core mimics ATP-binding motifs in kinases.
  • Protease targeting : Hydrogen-bonding groups (e.g., carbonyls) may interact with catalytic residues .

Advanced: How does the compound behave under varying pH and temperature conditions?

Answer:

  • pH stability : The ester group hydrolyzes under strongly acidic/basic conditions (pH < 2 or > 10).
  • Thermal stability : Decomposition above 150°C (observed in melting point analysis) limits high-temperature applications .

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